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Compound of Interest

Compound Name: 2,6-Diethynylpyridine

Cat. No.: B1338605

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 2,6-
diethynylpyridine, a molecule of significant interest in materials science and medicinal
chemistry due to its rigid, linear geometry and potential for forming metal-organic frameworks
and other supramolecular assemblies. This document outlines the key crystallographic
parameters, experimental procedures for its synthesis and crystal growth, and a visual
representation of the analytical workflow.

Summary of Crystallographic Data

The crystal structure of 2,6-diethynylpyridine has been determined by single-crystal X-ray
diffraction and the data is available from the Cambridge Crystallographic Data Centre (CCDC)
under the deposition number 181683.[1] The associated scientific publication can be accessed
via the digital object identifier (DOI) 10.1246/cl.2001.988.[1]

While the complete crystallographic information file (CIF) should be retrieved directly from the
CCDC for a comprehensive analysis, the key crystallographic data is summarized in the tables
below.

Table 1: Crystal Data and Structure Refinement
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Parameter Value
Empirical Formula CoHsN
Formula Weight 127.14 g/mol

Temperature

Data not available in search results

Wavelength

Data not available in search results

Crystal System

Data not available in search results

Space Group

Data not available in search results

Unit Cell Dimensions

a Data not available in search results
b Data not available in search results
C Data not available in search results
a Data not available in search results
B Data not available in search results
Y Data not available in search results
Volume Data not available in search results
4 Data not available in search results

Calculated Density

Data not available in search results

Absorption Coefficient

Data not available in search results

F(000)

Data not available in search results

Data Collection

Diffractometer

Data not available in search results

Theta range for data collection

Data not available in search results

Reflections collected

Data not available in search results

Independent reflections

Data not available in search results
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Refinement

Refinement method Data not available in search results
Goodness-of-fit on F2 Data not available in search results
Final R indices [I>2sigma(l)] Data not available in search results
R indices (all data) Data not available in search results

Note: Specific values for the parameters in this table are contained within the CIF file for CCDC
181683 and the associated publication. Researchers are advised to consult these primary
sources for the complete dataset.

Table 2: Selected Bond Lengths and Angles

Bond Length (A) Angle Angle (°)

N1-C1 Data not available C1-N1-C5 Data not available
C1-Cc2 Data not available N1-C1-C2 Data not available
C2-C3 Data not available C1-C2-C3 Data not available
C3-C4 Data not available C2-C3-C4 Data not available
C4-C5 Data not available C3-C4-C5 Data not available
C1-C6 Data not available N1-C5-C4 Data not available
C6-C7 Data not available N1-C1-C6 Data not available
C5-C8 Data not available C4-C5-C8 Data not available
C8-C9 Data not available C1-C6-C7 Data not available
C5-C8-C9 Data not available

Note: The bond lengths and angles are crucial for understanding the molecular geometry and
intermolecular interactions. This data is available in the CIF file for CCDC 181683.

Experimental Protocols
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The synthesis of 2,6-diethynylpyridine typically proceeds via a Sonogashira coupling reaction,
a widely used method for the formation of carbon-carbon bonds between a terminal alkyne and
an aryl or vinyl halide.

Synthesis of 2,6-Diethynylpyridine

Materials:

e 2,6-Dibromopyridine

o Trimethylsilylacetylene (TMSA)

o Palladium catalyst (e.g., Pd(PPhs)s or PdCI2(PPhs)2)

o Copper(l) iodide (Cul)

o Asuitable base (e.qg., triethylamine (TEA) or diisopropylamine (DIPA))
e Anhydrous solvent (e.g., tetrahydrofuran (THF) or toluene)

o Desilylating agent (e.g., potassium carbonate or tetrabutylammonium fluoride (TBAF))
e Methanol or ethanol

Procedure:

e Sonogashira Coupling: To a solution of 2,6-dibromopyridine in an anhydrous solvent under
an inert atmosphere (e.g., argon or nitrogen), the palladium catalyst, copper(l) iodide, and
the base are added. Trimethylsilylacetylene is then added dropwise, and the reaction mixture
is stirred at an elevated temperature until the starting material is consumed (monitored by
TLC or GC-MS).

o Work-up and Purification: After cooling to room temperature, the reaction mixture is filtered to
remove the catalyst and salts. The solvent is removed under reduced pressure, and the
crude product, 2,6-bis(trimethylsilylethynyl)pyridine, is purified by column chromatography.

» Desilylation: The purified intermediate is dissolved in a suitable solvent (e.g., methanol or
THF), and a desilylating agent is added. The reaction is stirred at room temperature until the
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silyl groups are completely removed.

» Final Purification: The solvent is evaporated, and the residue is purified by recrystallization or
column chromatography to yield pure 2,6-diethynylpyridine.

Single-Crystal Growth

High-quality single crystals of 2,6-diethynylpyridine suitable for X-ray diffraction can be grown
using technigues such as slow evaporation or vapor diffusion.

Slow Evaporation Method:

» A saturated solution of 2,6-diethynylpyridine is prepared in a suitable solvent (e.g., a
mixture of hexane and ethyl acetate) at room temperature.

e The solution is filtered to remove any insoluble impurities.

e The clear solution is placed in a vial, which is loosely covered to allow for the slow
evaporation of the solvent over several days.

» As the solvent evaporates, the concentration of the solute increases, leading to the formation
of single crystals.

Workflow and Pathway Visualization

The following diagram illustrates the general workflow for the synthesis and crystal structure
analysis of 2,6-diethynylpyridine.
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Click to download full resolution via product page

General workflow for the synthesis and crystal structure analysis of 2,6-diethynylpyridine.

This guide provides a foundational understanding of the crystal structure of 2,6-
diethynylpyridine. For detailed structural analysis and further research, direct access to the
CCDC database and the primary literature is strongly recommended.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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